LUF7244

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C20H15ClN2O3 |

|---|---|

Peso molecular |

366.8 g/mol |

Nombre IUPAC |

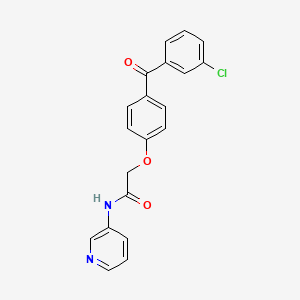

2-[4-(3-chlorobenzoyl)phenoxy]-N-pyridin-3-ylacetamide |

InChI |

InChI=1S/C20H15ClN2O3/c21-16-4-1-3-15(11-16)20(25)14-6-8-18(9-7-14)26-13-19(24)23-17-5-2-10-22-12-17/h1-12H,13H2,(H,23,24) |

Clave InChI |

KKKJYDOHVKIIQP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)OCC(=O)NC3=CN=CC=C3 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LUF7244 on hERG Channels

This technical guide provides a comprehensive overview of the mechanism of action of LUF7244, a small molecule activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1). The content herein is intended for researchers, scientists, and drug development professionals engaged in cardiovascular safety pharmacology and drug discovery.

Core Mechanism of Action

This compound functions as a negative allosteric modulator and activator of the hERG Kv11.1 channel.[1][2][3][4] Its primary mechanism involves a concentration-dependent increase of the hERG current (IKv11.1) by inhibiting the channel's rapid inactivation process.[1][2][5] This modulation results in a significant increase in the steady-state current at the end of depolarization and alters tail current kinetics.[1]

Molecular docking and dynamics simulations predict that this compound binds at the interface between two adjacent subunits of the hERG channel, specifically between the pore helices.[1] This binding is thought to stabilize the channel in its conductive state.[1] Key amino acid residues predicted to be involved in the binding of this compound include F557 on the S5 helix, F619 on the P-helix, and Y652 on the S6 helix from a neighboring subunit.[1] Additionally, close contacts with the selectivity filter residue T623 and S649 (S6) are anticipated.[1]

A significant consequence of this allosteric modulation is the ability of this compound to decrease the binding affinity of several known hERG channel blockers, including dofetilide, cisapride, astemizole, and sertindole.[1] This suggests that this compound may counteract the proarrhythmic effects of these drugs by preventing their blockade of the hERG channel.[1][4]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on hERG and other cardiac ion channels as reported in the literature.

| Parameter | Concentration(s) | Effect | Cell Type | Reference |

| hERG (Kv11.1) Current | 0.5, 3, and 10 µM | Concentration-dependent increase in steady-state current | HEK-hERG | [1] |

| 10 µM | Doubled IKr | Canine ventricular cardiomyocytes | [2][5][6] | |

| 30 µM | 10.1-fold increase in maximal step conductance (K+ solution) | CHO-hERG | [7] | |

| 30 µM | 4.9-fold increase in tail conductance (K+ solution) | CHO-hERG | [7] | |

| Action Potential Duration (APD) | 10 µM | Shortened by approximately 50% | Human and canine cardiomyocytes | [2][5] |

| Other Ion Channels | 10 µM | No effect on IKIR2.1 | KWGF cells | [1] |

| 10 µM | No effect on INav1.5 | HEK-Nav1.5 | [1][2][5] | |

| 10 µM | No effect on ICa-L | Canine ventricular cardiomyocytes | [2][5][6] | |

| 10 µM | No effect on IKs | Canine ventricular cardiomyocytes | [2][5][6] |

Experimental Protocols

The characterization of this compound's effects on hERG channels has primarily been conducted using whole-cell patch clamp electrophysiology.

3.1. Cell Preparations

-

HEK-hERG: A human embryonic kidney (HEK293) cell line stably expressing the human Kv11.1 channel was used for measuring human IKv11.1.[1]

-

Cardiomyocytes: Cardiomyocytes derived from human induced pluripotent stem cells (hiPSC-CMs) and isolated ventricular cardiomyocytes from dogs were used to study the effects on native IKr and action potentials.[1][2]

-

Other Cell Lines: HEK-Nav1.5 cells (for INav1.5) and KWGF cells (for IKIR2.1) were used for selectivity profiling.[1] CHO-hERG cells have also been utilized in automated patch-clamp systems.[8][9]

3.2. Electrophysiology

-

Technique: The whole-cell configuration of the patch-clamp technique was employed for current recording.[1]

-

Amplifier and Software: Currents were recorded using an Axon-patch 200B amplifier and analyzed with ClampFit 10.2 software.[1]

-

Recording Temperature: Measurements of IKv11.1, IKIR2.1, INav1.5, and ICa-L were conducted at room temperature (22°C).[1] Action potential and IK recordings were performed at a physiological temperature of 37°C.[1]

-

Voltage-Clamp Protocols: To elicit hERG currents, a specific voltage protocol was applied. A representative protocol involves holding the cell at a negative potential, followed by a depolarizing step to various positive potentials to activate the channels, and then a repolarizing step to a negative potential to measure the tail current.[1]

3.3. Solutions

-

The specific compositions of the internal (pipette) and external (bath) solutions are critical for isolating the hERG current. While detailed compositions are provided in the primary literature, they typically involve potassium-based solutions to set the potassium equilibrium potential. In some automated patch-clamp experiments, equimolar cesium (Cs+) solutions have been used as an alternative charge carrier to K+ to increase the measured conductance.[8][9]

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.

Caption: Proposed mechanism of this compound action on the hERG channel.

Conclusion

This compound is an activator of the hERG potassium channel that operates through a distinct allosteric mechanism. By binding to a site at the subunit interface, it stabilizes the channel in a conductive state, primarily by inhibiting rapid C-type inactivation. This action not only increases the repolarizing IKr current but also reduces the affinity of high-potency blockers. These properties make this compound and similar hERG activators a promising class of compounds for potentially counteracting drug-induced QT prolongation and treating certain forms of long QT syndrome.[4][6] Further research into the precise molecular interactions and the development of activators with optimized pharmacokinetic and pharmacodynamic profiles are warranted.

References

- 1. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological activation of the hERG K+ channel for the management of the long QT syndrome: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recording ten-fold larger IKr conductances with automated patch clamping using equimolar Cs+ solutions - PMC [pmc.ncbi.nlm.nih.gov]

LUF7244 Structure-Activity Relationship: A Technical Guide to a Novel hERG Channel Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF7244 is a novel small molecule that acts as a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel.[1][2][3] The hERG channel is a critical component of cardiac repolarization, and its blockade by various drugs can lead to life-threatening arrhythmias, such as Torsades de Pointes (TdP).[1][2][3] this compound has demonstrated the ability to counteract the effects of hERG channel blockers, suggesting its potential as a therapeutic agent to mitigate the proarrhythmic risk of other drugs.[1][2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the chemical scaffold to which this compound belongs, based on available scientific literature. Due to the limited public data on this compound analogs, this guide will focus on the closely related analog, LUF7346, and its derivatives to elucidate the key structural features governing activity at the hERG channel.

Core Scaffold and Mechanism of Action

This compound and LUF7346 share a common benzophenone-based scaffold. LUF7346, for which extensive SAR data is available, has the chemical name 2-[4-(2-Bromo-benzoyl)-phenoxy]-N-pyridin-3-yl-acetamide.[4] this compound is understood to be a structural isomer, likely differing in the position of the bromine atom on the benzoyl ring.

These compounds exert their effects on the hERG channel through allosteric modulation.[1][2][3] Molecular docking studies predict that this compound binds to a site between the pore helices of two adjacent subunits of the hERG channel, stabilizing the channel in its conductive state. This allosteric binding is believed to reduce the affinity of orthosteric hERG channel blockers, such as dofetilide, thereby rescuing the channel's function.

Structure-Activity Relationship of LUF7346 Analogs

The following tables summarize the structure-activity relationship of three series of LUF7346 derivatives, as reported by de Groot et al. (2021). The activity is presented as the pIC₅₀ for the displacement of [³H]dofetilide from the hERG channel, a measure of the compound's ability to allosterically modulate the binding of a known hERG blocker.

Series 1: Modifications on the Benzoyl Ring

| Compound | R | pIC₅₀ |

| LUF7346 | 2-Br | 5.8 |

| 5a | 2-F | 5.5 |

| 5b | 2-Cl | 5.7 |

| 5c | 2-I | 5.9 |

| 5d | 2-CH₃ | 5.4 |

| 5e | 2-OCH₃ | 5.3 |

| 5f | 3-Br | 5.6 |

| 5g | 4-Br | 5.2 |

| 5h | H | 5.1 |

Series 2: Modifications on the Phenoxy Ring

| Compound | R | pIC₅₀ |

| 6a | 2-CH₃ | 5.7 |

| 6b | 3-CH₃ | 5.9 |

| 6c | 2-Cl | 5.8 |

| 6d | 3-Cl | 6.0 |

| 6e | 2,5-diCl | 6.2 |

| 6f | 3,5-diCl | 6.3 |

| 6g | 2-OCH₃ | 5.6 |

| 6h | 3-OCH₃ | 5.8 |

| 6i | 2,5-diOCH₃ | 5.9 |

| 6j | 3,5-diOCH₃ | 6.1 |

| 6k | 3-CF₃ | 6.4 |

Series 3: Modifications on the Pyridinylacetamide Moiety

| Compound | R | pIC₅₀ |

| 9a | 2-pyridinyl | 5.4 |

| 9b | 4-pyridinyl | 5.1 |

| 9c | phenyl | 5.6 |

| 9d | 4-fluorophenyl | 5.7 |

| 9e | 4-chlorophenyl | 5.8 |

| 9f | 4-methylphenyl | 5.5 |

| 9g | 4-methoxyphenyl | 5.3 |

| 9h | 3-chlorophenyl | 5.9 |

| 9i | 3,4-dichlorophenyl | 6.1 |

Experimental Protocols

Radioligand Binding Assay for hERG Allosteric Modulation

This protocol is based on the methodology described for assessing the allosteric modulation of [³H]dofetilide binding to the hERG channel.

1. Membrane Preparation:

-

HEK293 cells stably expressing the hERG channel are harvested.

-

Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

-

The resulting pellet containing the cell membranes is resuspended in a suitable buffer and stored at -80°C.

2. Binding Assay:

-

Membrane preparations (containing a specific amount of protein) are incubated with a fixed concentration of [³H]dofetilide (e.g., 5 nM).

-

Test compounds (analogs of LUF7346) are added at varying concentrations.

-

The incubation is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM KCl, 1 mM MgCl₂, pH 7.4) for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).

-

Non-specific binding is determined in the presence of a high concentration of a known hERG blocker (e.g., 10 µM astemizole).

3. Filtration and Measurement:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC₅₀ values (concentration of test compound that inhibits 50% of the specific binding of [³H]dofetilide) are determined by non-linear regression analysis of the concentration-response curves.

-

pIC₅₀ values are calculated as the negative logarithm of the IC₅₀ values.

Electrophysiological Assessment of hERG Channel Activity

This protocol outlines a general approach for measuring hERG currents using whole-cell patch-clamp electrophysiology.

1. Cell Culture:

-

HEK293 cells stably expressing the hERG channel are cultured on glass coverslips.

2. Electrophysiology Setup:

-

Coverslips are transferred to a recording chamber on the stage of an inverted microscope.

-

Cells are perfused with an external solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 glucose, 10 HEPES, pH 7.4 with NaOH).

-

Patch pipettes are pulled from borosilicate glass and filled with an internal solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2 with KOH).

3. Whole-Cell Recording:

-

The whole-cell configuration of the patch-clamp technique is established.

-

hERG currents are elicited by a specific voltage-clamp protocol. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

-

The effect of this compound or its analogs is assessed by perfusing the cells with the compound at various concentrations and measuring the changes in the hERG current amplitude and kinetics.

4. Data Analysis:

-

Current amplitudes are measured at specific points in the voltage protocol.

-

Concentration-response curves are generated to determine the EC₅₀ (concentration of the compound that produces 50% of the maximal effect) for current activation.

Visualizations

Signaling Pathway of hERG Modulation

References

- 1. A new hERG allosteric modulator rescues genetic and drug-induced long-QT syndrome phenotypes in cardiomyocytes from isogenic pairs of patient induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Profile of LUF7244: A Novel Kv11.1 Channel Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LUF7244 is a novel small molecule that has been identified as a negative allosteric modulator (NAM) and activator of the Kv11.1 (hERG) potassium channel. Its discovery presents a promising therapeutic strategy for mitigating the risk of drug-induced cardiac arrhythmias, specifically Torsades de Pointes (TdP), which is often associated with the blockade of the hERG channel. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental findings related to this compound. While the specific chemical synthesis of this compound is not publicly disclosed, this paper will delve into the available data on its biological activity and therapeutic potential.

Discovery and Rationale

The discovery of this compound was driven by the need to counteract the proarrhythmic effects of various drugs that unintentionally block the Kv11.1 (hERG) potassium channel.[1] Blockade of this channel leads to a prolongation of the cardiac action potential and the QT interval on an electrocardiogram, increasing the risk of potentially fatal Torsades de Pointes (TdP) arrhythmias.[2] this compound was developed to act as a negative allosteric modulator, a compound that binds to a site on the channel protein distinct from the primary binding site of blocking drugs (orthosteric site).[1] The rationale was that such a molecule could reduce the affinity of blocking drugs and/or independently activate the channel, thereby restoring normal cardiac repolarization.

Chemical Properties

While the detailed chemical synthesis of this compound is not described in the public domain, its two-dimensional chemical structure has been disclosed.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | Not Publicly Available |

| Molecular Formula | Not Publicly Available |

| Molecular Weight | Not Publicly Available |

| Canonical SMILES | Not Publicly Available |

Mechanism of Action and Signaling Pathway

This compound functions as a negative allosteric modulator and an activator of the Kv11.1 channel.[2][3] Its primary mechanism involves inhibiting the inactivation of the channel, which leads to an increased potassium ion (K+) efflux during the repolarization phase of the cardiac action potential.[2][3] This enhanced outward current helps to shorten the action potential duration and counteract the effects of hERG channel blockers like dofetilide (B1670870).

The following diagram illustrates the proposed mechanism of action of this compound on the Kv11.1 channel.

Caption: Proposed mechanism of action of this compound on the Kv11.1 channel.

Preclinical Data

In Vitro Studies

In vitro experiments have demonstrated the efficacy of this compound in modulating Kv11.1 channel activity.

Table 2: Summary of In Vitro Effects of this compound

| Parameter | Cell Type | Concentration | Effect | Reference |

| IKv11.1 (hERG current) | HEK293 cells expressing hERG | 0.5 - 10 µM | Concentration-dependent increase | [2][3] |

| Action Potential Duration | Human iPSC-derived cardiomyocytes | 10 µM | ~50% shortening | [2] |

| Action Potential Duration | Canine isolated ventricular cardiomyocytes | 10 µM | ~50% shortening | [2] |

| Dofetilide-induced Early Afterdepolarizations (EADs) | Human iPSC-derived and canine cardiomyocytes | 10 µM | Inhibition | [2] |

| IKr (rapid delayed rectifier K+ current) | Canine cardiomyocytes | Not specified | Doubled | [2] |

| Other Ion Channels (IKIR2.1, INav1.5, ICa-L, IKs) | Not specified | 10 µM | No effect | [2] |

In Vivo Studies

In vivo studies in a canine model of chronic atrioventricular block, which is highly sensitive to drug-induced arrhythmias, have confirmed the antiarrhythmic potential of this compound.

Table 3: Summary of In Vivo Effects of this compound in a Canine Model

| Parameter | Condition | Dosage | Effect | Reference |

| Dofetilide-induced Torsades de Pointes | Chronic Atrioventricular Block | Not specified | Prevented in 5 out of 7 animals | [2] |

| QTc Interval | Sinus Rhythm | 2.5 mg·kg⁻¹·15 min⁻¹ | Non-significant shortening (-6.8%) | [2] |

| Peak Plasma Level | Sinus Rhythm | Not specified | 1.75 ± 0.80 µM | [2][3] |

| Peak Plasma Level | Chronic Atrioventricular Block | Not specified | 2.34 ± 1.57 µM | [2][3] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized representation based on standard electrophysiological techniques often used in the cited studies.

Caption: Generalized workflow for whole-cell patch-clamp experiments.

In Vivo Canine Model of Torsades de Pointes

The following workflow outlines the key steps in the in vivo canine model used to assess the efficacy of this compound.

Caption: Experimental workflow for the in vivo canine arrhythmia model.

Chemical Synthesis of this compound

Despite a comprehensive search of the scientific literature and patent databases, the specific chemical synthesis pathway for this compound has not been publicly disclosed. The synthesis of novel small molecule modulators of ion channels often involves multi-step organic chemistry processes, which are typically proprietary information during the drug development phase.

Conclusion and Future Directions

This compound represents a significant advancement in the field of cardiac safety pharmacology. Its unique mechanism as a negative allosteric modulator of the Kv11.1 channel offers a promising new approach to counteract the life-threatening proarrhythmic effects of a wide range of medications. The preclinical data strongly support its potential as a co-therapeutic agent to improve the safety profile of drugs that are essential for treating various diseases but carry a risk of QT prolongation.

Future research should focus on elucidating the precise binding site of this compound on the Kv11.1 channel through structural biology studies. Furthermore, long-term safety and efficacy studies in additional preclinical models are warranted to pave the way for potential clinical development. The disclosure of its chemical synthesis would also enable further medicinal chemistry efforts to optimize its potency and pharmacokinetic properties.

References

LUF7244 Modulation of Kv11.1 Channel Gating: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological modulation of the Kv11.1 (hERG) potassium channel by LUF7244. This compound is identified as a negative allosteric modulator and activator of the Kv11.1 channel, a critical component in cardiac repolarization. Blockade of this channel is a known cause of drug-induced cardiac arrhythmias.[1][2][3] this compound presents a potential therapeutic strategy to counteract the proarrhythmic effects of drugs that inhibit the Kv11.1 channel.[1][4]

Core Mechanism of Action

This compound functions by allosterically modulating the Kv11.1 channel to increase the potassium current (I_Kv11.1). Molecular docking and dynamics simulations predict that this compound binds to a site between the pore helices of two adjacent subunits of the channel.[1] This interaction is thought to stabilize the channel in its conductive state, primarily by inhibiting the process of inactivation.[1][3] This leads to an overall increase in the current conducted by the channel.

The proposed mechanism involves interactions with key amino acid residues, including F557 in the S5 helix, F619 in the P-helix, Y652 in the S6 helix, and T623 in the selectivity filter.[1] By stabilizing the open state, this compound effectively counteracts the effects of channel blockers like dofetilide (B1670870).

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on Kv11.1 channel function and related physiological parameters as documented in preclinical studies.

Table 1: In Vitro Electrophysiological Effects of this compound

| Parameter | Species/Cell Type | Concentration | Effect | Reference |

| I_Kv11.1 | Human (HEK293 cells) | 0.5–10 μM | Concentration-dependent increase | [1][3] |

| I_Kr | Canine Cardiomyocytes | 10 μM | Doubled the current | [1][3] |

| Action Potential Duration (APD) | Human iPSC-CMCs & Canine Cardiomyocytes | 10 μM | Shortened by ~50% | [1][3] |

| I_KIR2.1, I_Nav1.5, I_Ca-L, I_Ks | - | 10 μM | No effect | [1][3] |

Table 2: In Vivo Electrophysiological Effects of this compound in a Canine Model

| Parameter | Condition | Dosage | Effect | Reference |

| QTc Interval | Sinus Rhythm | 2.5 mg·kg⁻¹·15 min⁻¹ | -6.8% (non-significant shortening) | [1][3] |

| RR Interval | Sinus Rhythm | 2.5 mg·kg⁻¹·15 min⁻¹ | Decrease from 581±21 ms (B15284909) to 516±13 ms | [4] |

| QTc Interval | Sinus Rhythm | 2.5 mg·kg⁻¹·15 min⁻¹ | Decrease from 302±13 ms to 281±11 ms | [4] |

| Right Ventricular MAPD | Sinus Rhythm | 2.5 mg·kg⁻¹·15 min⁻¹ | Decrease from 174±16 ms to 160±12 ms | [4] |

| Left Ventricular MAPD | Sinus Rhythm | 2.5 mg·kg⁻¹·15 min⁻¹ | Decrease from 198±17 ms to 181±11 ms | [4] |

| Dofetilide-induced Torsades de Pointes | Chronic Atrioventricular Block | 2.5 mg·kg⁻¹·15 min⁻¹ | Prevented in 5 out of 7 animals | [1][3] |

Table 3: Pharmacokinetic Parameters of this compound in a Canine Model

| Parameter | Condition | Value (μM) | Reference |

| Peak Plasma Level | Sinus Rhythm | 1.75 ± 0.80 | [1][3] |

| Peak Plasma Level | Chronic Atrioventricular Block | 2.34 ± 1.57 | [1][3] |

Experimental Protocols

In Vitro Electrophysiology

Cell Preparation:

-

Human embryonic kidney (HEK293) cells stably expressing the human Kv11.1 channel were used for patch-clamp experiments.

-

Cardiomyocytes were isolated from canine ventricles and derived from human induced pluripotent stem cells (hiPSC-CMCs).

Whole-Cell Patch Clamp:

-

Voltage-Clamp: To measure I_Kv11.1, cells were held at a holding potential of -80 mV. Depolarizing steps were applied to various test potentials to elicit channel activation. The effect of this compound was assessed by comparing currents before and after drug application.

-

Current-Clamp: Action potentials were recorded in isolated cardiomyocytes by injecting 2 ms current pulses at a frequency of 0.5 Hz. Changes in action potential duration (APD) were measured.

-

Solutions: The bath solution (extracellular) typically contained (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The pipette solution (intracellular) typically contained (in mM): 110 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and 5 MgATP, with the pH adjusted to 7.2.

-

Temperature: All in vitro experiments were performed at 37°C.

In Vivo Studies in a Canine Model

Animal Model:

-

Anesthetized dogs were used, either in normal sinus rhythm or with surgically induced chronic atrioventricular block, the latter being a model sensitive to Torsades de Pointes arrhythmia.

Data Acquisition:

-

Electrocardiograms (ECG) and monophasic action potentials (MAP) from the right and left ventricles were continuously recorded.

-

ECG parameters (RR, PQ, QRS, QT intervals) were measured, and the QT interval was corrected for heart rate using Van de Water's formula (QTc = QT − 0.087 * (RR − 1000)).

-

This compound was administered intravenously.

-

In the arrhythmia model, the I_Kr blocker dofetilide (0.025 mg/kg over 5 min) was infused to induce Torsades de Pointes. The efficacy of this compound was tested in a prevention protocol where it was administered prior to dofetilide.

Visualized Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and its experimental workflow.

Caption: Mechanism of this compound on Kv11.1 channel gating states.

Caption: Experimental workflow for evaluating this compound's effects.

Caption: this compound and dofetilide in rescuing Kv11.1 trafficking.[5]

References

- 1. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound plus Dofetilide Rescues Aberrant Kv11.1 Trafficking and Produces Functional IKv11.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of LUF7244: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of LUF7244, a novel negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel. The data and protocols summarized herein are essential for understanding its mechanism of action and potential therapeutic applications in mitigating the proarrhythmic effects of other drugs.

Core Mechanism of Action

This compound functions as a negative allosteric modulator of the Kv11.1 channel.[1] Its primary mechanism involves inhibiting the channel's inactivation process, which leads to a concentration-dependent increase in the potassium current (I_Kv11.1).[2][3] This enhanced potassium efflux contributes to shortening the cardiac action potential duration. Furthermore, this compound alters the binding of orthosteric channel blockers, such as dofetilide, cisapride, and astemizole, effectively decreasing their affinity for the channel.[4][5] This unique property allows this compound to counteract the QT-prolonging and proarrhythmic effects of these drugs.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Electrophysiological Effects of this compound on Cardiac Ion Channels

| Channel/Current | Cell Type | This compound Concentration | Observed Effect |

| Kv11.1 (hERG) / I_Kv11.1 | HEK-hERG Cells | 0.5, 3, 10 µM | Concentration-dependent increase in steady-state current.[2][4] |

| I_Kr | Canine Ventricular Cardiomyocytes | 10 µM | Doubled the current density.[2][7] |

| I_KIR2.1 | Not specified | 10 µM | No effect.[2][7] |

| I_Nav1.5 | Not specified | 10 µM | No effect.[2][7] |

| I_Ca-L | Not specified | 10 µM | No effect.[2][7] |

| I_Ks | Not specified | 10 µM | No effect.[2][7] |

Table 2: Cellular Effects of this compound on Cardiomyocytes

| Parameter | Cell Type | This compound Concentration | Observed Effect |

| Action Potential Duration (APD) | Human and Canine Cardiomyocytes | 10 µM | Shortened by approximately 50%.[2][7] |

| Action Potential Duration (APD) | Neonatal Rat Ventricular Myocytes | Not specified | Induced APD shortening.[4] |

| Early Afterdepolarizations (EADs) | Canine Ventricular Cardiomyocytes | 3, 10 µM | Suppressed dofetilide-induced EADs.[4] |

| Early Afterdepolarizations (EADs) | Human iPSC-derived Cardiomyocytes | Not specified | Inhibited dofetilide-induced EADs.[2][7] |

| Kv11.1 Protein Trafficking | HEK cells (G601S mutant) | 10 µM (with 1 µM dofetilide) | Rescued trafficking of the mutant channel to the membrane.[8] |

Signaling and Mechanistic Pathways

The diagrams below illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its characterization.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]

- 8. This compound plus Dofetilide Rescues Aberrant Kv11.1 Trafficking and Produces Functional IKv11.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

LUF7244 as a Negative Allosteric Modulator of Kv11.1 Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LUF7244 is a synthetic organic compound identified as a negative allosteric modulator (NAM) and activator of the Kv11.1 (hERG) potassium channel.[1][2][3] Its unique mechanism of action offers a promising therapeutic strategy to counteract the proarrhythmic side effects of various drugs that block the hERG channel, a common cause of drug-induced long QT syndrome.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual representations of its functional effects and experimental workflows.

Mechanism of Action

This compound functions as a negative allosteric modulator that paradoxically acts as an activator of the Kv11.1 channel.[1][2] It binds to a site distinct from the primary binding pocket of orthosteric hERG channel blockers like dofetilide (B1670870).[3] This allosteric interaction is predicted to be between the pore helices of two adjacent subunits of the channel, involving favorable interactions with aromatic residues F557, F619, and Y652.[5] This binding stabilizes the channel in a conductive state.[5]

The primary functional consequence of this compound binding is the inhibition of channel inactivation, leading to a concentration-dependent increase in the outward potassium current (IKv11.1).[1][2][5] By increasing the hERG current, this compound can effectively counteract the effects of channel blockers, thereby shortening the action potential duration and suppressing early afterdepolarizations (EADs), which are cellular precursors to lethal arrhythmias like Torsades de Pointes (TdP).[1][4][6]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Electrophysiological Effects of this compound

| Parameter | Cell Type | Concentration | Effect | Reference |

| IKv11.1 | HEK-hERG cells | 0.5-10 µM | Concentration-dependent increase | [1][5] |

| IKr | Canine ventricular cardiomyocytes | 10 µM | Doubled the current | [2] |

| Action Potential Duration (APD) | Human iPSC-derived cardiomyocytes | 10 µM | Shortened by ~50% | [2] |

| Action Potential Duration (APD) | Canine ventricular cardiomyocytes | 10 µM | Shortened by ~50% | [2] |

| Dofetilide-induced EADs | Canine ventricular cardiomyocytes | 3 and 10 µM | Suppressed EADs | [5] |

| Selectivity | HEK cells | 10 µM | No effect on IKIR2.1, INav1.5, ICa-L, and IKs | [2] |

Table 2: In Vivo Effects of this compound in a Canine Model

| Condition | Dose | Parameter | Effect | Reference |

| Sinus Rhythm | 2.5 mg/kg/15 min (i.v.) | QTc Interval | -6.8% (non-significant shortening) | [1][2] |

| Sinus Rhythm | Not specified | RR Interval | Decreased (581±21 to 516±13 ms) | [4] |

| Sinus Rhythm | Not specified | QTc Interval | Decreased (302±13 to 281±11 ms) | [4] |

| Chronic Atrioventricular Block (CAVB) with Dofetilide | 2.5 mg/kg/15 min (i.v.) | Dofetilide-induced TdP | Prevented in 5 out of 7 animals | [1][2] |

| CAVB with Dofetilide | Not specified | Incidence of TdP | Decreased (7/7 to 2/7 animals) | [4] |

Table 3: Pharmacokinetic Parameters of this compound in Dogs

| Condition | Peak Plasma Level (mean ± SD) | Reference |

| Sinus Rhythm | 1.75 ± 0.80 µM | [1][2] |

| Chronic Atrioventricular Block | 2.34 ± 1.57 µM | [1][2] |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology in HEK-hERG Cells

This protocol is used to measure the effect of this compound on the human IKv11.1 current.

-

Cell Culture: HEK293 cells stably expressing the hERG channel (HEK-hERG) are cultured in appropriate media.

-

Cell Preparation: Cells are dissociated and plated on glass coverslips for recording.

-

Pipette Solution (Intracellular): Contains (in mM): 10 NaCl, 130 KCl, 10 HEPES, 5 MgCl2, with pH adjusted to 7.2 with KOH.[5]

-

External Solution (Extracellular): Standard Tyrode's solution.

-

Recording: Whole-cell patch-clamp recordings are performed at room temperature. A voltage-clamp protocol is applied to elicit IKv11.1. A typical protocol involves a depolarizing step to various potentials to activate the channels, followed by a repolarizing step to measure the tail current.

-

Drug Application: this compound is applied at different concentrations (e.g., 0.5, 3, and 10 µM) via a perfusion system.[5] The steady-state current at the end of the depolarizing pulse and the peak tail current are measured before and after drug application.

Action Potential Duration Measurement in Cardiomyocytes

This protocol assesses the effect of this compound on the action potential duration (APD) and its ability to counteract drug-induced APD prolongation.

-

Cell Isolation: Ventricular cardiomyocytes are isolated from canine hearts or differentiated from human induced pluripotent stem cells (hiPSC-CMs).[1][2]

-

Perfusion: Isolated cardiomyocytes are perfused with a bath solution.

-

Action Potential Recording: Action potentials are elicited by electrical stimulation, and recordings are made using the sharp microelectrode or patch-clamp technique in current-clamp mode.

-

Drug Application:

-

Data Analysis: The APD at 80% or 90% repolarization (APD80/APD90) is measured and compared across different conditions.[5]

In Vivo Electrophysiology in a Canine Model of Torsades de Pointes

This protocol evaluates the antiarrhythmic efficacy of this compound in a large animal model.

-

Animal Model: Anesthetized dogs with either normal sinus rhythm or surgically induced chronic atrioventricular block (CAVB) are used. The CAVB model is highly susceptible to drug-induced TdP.[4] All procedures must be approved by an institutional animal care and use committee.[5]

-

Instrumentation: Electrocardiograms (ECG) and monophasic action potentials (MAP) from the right and left ventricles are recorded.[4]

-

Induction of Arrhythmia: The specific IKr inhibitor dofetilide (e.g., 0.025 mg/kg over 5 min, i.v.) is administered to induce QT prolongation and TdP.[4]

-

This compound Administration: In a prevention protocol, this compound (e.g., 2.5 mg/kg over 15 min, i.v.) is infused before the administration of dofetilide.[4]

-

Data Analysis: The incidence and severity of TdP are scored. ECG parameters such as the QT interval (corrected for heart rate, QTc) and RR interval are measured.[4]

Visualizations

Signaling and Mechanistic Pathway

Caption: Mechanism of this compound as a Kv11.1 channel activator.

Experimental Workflow for In Vitro EAD Suppression

Caption: Workflow for EAD suppression assay in cardiomyocytes.

Logical Relationship for Therapeutic Application

Caption: Therapeutic logic of this compound in preventing TdP.

References

- 1. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

LUF7244: A Novel Allosteric Modulator of Kv11.1 for Congenital Long QT Syndrome Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Congenital Long QT Syndrome (LQTS) is a group of inherited cardiac channelopathies characterized by prolonged ventricular repolarization, which increases the risk of life-threatening arrhythmias such as Torsades de Pointes (TdP). Many forms of LQTS are associated with mutations in genes encoding ion channels crucial for the cardiac action potential. The Kv11.1 (hERG) potassium channel, responsible for the rapid delayed rectifier potassium current (IKr), is a key player in this process. LUF7244 is a novel small molecule that acts as a negative allosteric modulator and activator of the Kv11.1 channel. This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its mechanism of action, quantitative effects, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound functions as an allosteric modulator of the Kv11.1 channel. Unlike direct blockers, it binds to a site distinct from the pore region. This interaction is predicted to be between the pore helices of adjacent subunits, involving favorable interactions with aromatic residues such as F557, F619, and Y652, as well as close contact with T623 and S649. This binding stabilizes the channel in a conductive state, primarily by inhibiting its inactivation. The result is an increased IKr current, which can counteract the reduced current seen in certain forms of congenital LQTS or in cases of drug-induced channel blockade.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Electrophysiological Effects of this compound

| Parameter | Species/Cell Type | Concentration | Effect | Reference |

| IKv11.1 Current | HEK-hERG cells | 0.5–10 μM | Concentration-dependent increase by inhibiting inactivation | [2][3][4][5] |

| 0.5 μM | 8.0-fold increase | [6] | ||

| 3 μM | 9.6-fold increase | [6] | ||

| 10 μM | 12-fold increase | [6] | ||

| IKr Current | Canine Cardiomyocytes | 10 μM | Doubled | [2][3][4] |

| Action Potential Duration (APD) | Human iPSC-CMs & Canine Cardiomyocytes | 10 μM | Shortened by ~50% | [2][3][4] |

| Other Ion Currents (IKIR2.1, INav1.5, ICa-L, IKs) | N/A | 10 μM | No effect | [2][3][4] |

| Dofetilide-induced Early Afterdepolarizations (EADs) | Human iPSC-CMs & Canine Cardiomyocytes | 10 μM | Inhibited | [2][3][4] |

Table 2: In Vivo Electrophysiological Effects of this compound in a Canine Model

| Condition | Parameter | Dose | Effect | Reference |

| Sinus Rhythm | QTc Interval | 2.5 mg·kg⁻¹·15 min⁻¹ | -6.8% (non-significant shortening) | [2][3][5] |

| RR Interval | 2.5 mg·kg⁻¹·15 min⁻¹ | Decreased from 581±21 to 516±13 ms | [7] | |

| RVMAPD | 2.5 mg·kg⁻¹·15 min⁻¹ | Decreased from 174±16 to 160±12 ms | [7] | |

| LVMAPD | 2.5 mg·kg⁻¹·15 min⁻¹ | Decreased from 198±17 to 181±11 ms | [7] | |

| Chronic Atrioventricular Block (CAVB) | Dofetilide-induced Torsades de Pointes | 2.5 mg·kg⁻¹·15 min⁻¹ | Prevented in 5 out of 7 animals | [2][3][4] |

| Peak Plasma Level (Sinus Rhythm) | 2.5 mg·kg⁻¹·15 min⁻¹ | 1.75 ± 0.80 μM | [3][4][5] | |

| Peak Plasma Level (CAVB) | 2.5 mg·kg⁻¹·15 min⁻¹ | 2.34 ± 1.57 μM | [3][4][5] |

Table 3: Effects of this compound on Kv11.1 Trafficking (in combination with Dofetilide)

| Cell Line/Condition | Treatment | Effect on Trafficking | Reference |

| WT Kv11.1 with Pentamidine | 10 μM Dofetilide (B1670870) + 5 μM this compound | Rescued decreased maturation | [2] |

| Trafficking-deficient G601S-Kv11.1 | 10 μM Dofetilide + 5 μM this compound | Restored trafficking | [2] |

| G601S-expressing cells (Functional Current) | 1 μM Dofetilide + 10 μM this compound (24-48h) | Increased IKv11.1 compared to non-treated | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on the methods described in the primary literature on this compound.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol is for recording Kv11.1 currents in HEK293 cells stably expressing the hERG channel.

1. Cell Culture:

-

Cell Line: HEK293 cells stably expressing hERG (Kv11.1).

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 200 U·mL⁻¹ penicillin, and 200 μg·mL⁻¹ streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

2. Solutions:

-

Extracellular (Bath) Solution: Composition not explicitly stated in the primary reference. A typical solution would be (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 D-glucose; adjusted to pH 7.4 with NaOH.

-

Intracellular (Pipette) Solution: Composition not explicitly stated in the primary reference. A typical solution for K⁺ currents would be (in mM): 130 K-aspartate, 10 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP; adjusted to pH 7.2 with KOH.

3. Recording Procedure:

-

Apparatus: Standard patch-clamp setup with an amplifier, digitizer, and data acquisition software.

-

Pipettes: Borosilicate glass pipettes pulled to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Seal Formation: Achieve a gigaohm seal (>1 GΩ) on a single cell.

-

Whole-Cell Configuration: Rupture the cell membrane with gentle suction to gain electrical access to the cell interior.

-

Voltage-Clamp Protocol:

-

Hold the cell at a potential of -80 mV.

-

Apply a depolarizing step to +20 mV for 1-2 seconds to activate the channels.

-

Repolarize to -50 mV to record the tail current, which reflects the deactivating IKr.

-

Note: The exact pulse durations and voltages may need to be optimized for the specific research question.

-

-

Drug Application: this compound is applied to the bath solution at the desired concentrations (e.g., 0.5-10 μM) via a perfusion system.

In Vitro Protein Analysis: Western Blot for Kv11.1 Trafficking

This protocol is used to assess the maturation and trafficking of the Kv11.1 protein.

1. Cell Culture and Lysis:

-

Culture HEK293 cells expressing the Kv11.1 variant of interest as described above.

-

Treat cells with compounds (e.g., this compound, dofetilide) for the desired duration (e.g., 24-48 hours).

-

Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

3. SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Kv11.1 (hERG). The specific antibody and dilution are not detailed in the primary references.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane thoroughly.

5. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

The immature, core-glycosylated form of Kv11.1 appears at ~135 kDa, while the mature, complex-glycosylated (trafficked) form appears at ~155 kDa.

In Vivo Electrophysiology: Canine Chronic Atrioventricular Block (CAVB) Model

This protocol describes the in vivo assessment of this compound's anti-arrhythmic properties. All animal procedures must be approved by an appropriate institutional animal care and use committee.

1. Animal Model:

-

Species: Mongrel dogs.

-

Model: Chronic Atrioventricular Block (CAVB). The AV block is induced at least 2 weeks prior to the experiment to allow for ventricular remodeling.

2. Anesthesia and Monitoring:

-

Anesthetize the dogs. The specific anesthetic agents are not detailed in the primary reference but a common approach is induction with an agent like sodium pentobarbital (B6593769) followed by maintenance with an inhalant anesthetic like isoflurane.

-

Record surface electrocardiograms (ECG) and intracardiac monophasic action potentials (MAPs) from the left and right ventricles.

3. Experimental Procedure:

-

Baseline: Record baseline electrophysiological parameters for at least 10 minutes.

-

Inducibility (Control): Infuse the IKr blocker dofetilide (0.025 mg·kg⁻¹) intravenously over 5 minutes to induce Torsades de Pointes.

-

Prevention (this compound): In a subsequent experiment, infuse this compound (2.5 mg·kg⁻¹) intravenously over 15 minutes. Five minutes into the this compound infusion, begin the 5-minute dofetilide infusion (0.025 mg·kg⁻¹).

-

Data Analysis: Analyze ECG for QT interval, RR interval, and the incidence and severity of arrhythmias. Analyze MAPs for action potential duration.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for congenital LQTS by directly targeting the dysfunctional Kv11.1 channel. As a channel activator and allosteric modulator, it increases the repolarizing current, thereby shortening the action potential duration and suppressing arrhythmogenic afterdepolarizations.[2][3][4] Preclinical studies have demonstrated its efficacy in vitro and in a highly relevant in vivo model of drug-induced arrhythmia.[2][3][4][5] Furthermore, its potential to rescue trafficking-deficient Kv11.1 variants when used in combination with corrector compounds opens new avenues for personalized medicine in LQTS.[2]

Future research should focus on elucidating the precise binding site and the conformational changes induced by this compound through structural biology studies. Long-term safety and efficacy studies in various models of congenital LQTS are warranted to pave the way for potential clinical translation. The development of more potent and specific Kv11.1 activators based on the structure of this compound could provide a novel class of anti-arrhythmic drugs for patients with this life-threatening condition.

References

- 1. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The canine chronic atrioventricular block model in cardiovascular preclinical drug research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]

- 5. The canine chronic atrioventricular block model in cardiovascular preclinical drug research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

The role of LUF7244 in preventing cardiac arrhythmias

A Comprehensive Analysis of LUF7244 in the Prevention of Cardiac Arrhythmias

Introduction

Cardiac arrhythmias, characterized by irregular heart rhythms, represent a significant global health concern, contributing to substantial morbidity and mortality. The underlying pathophysiology of these arrhythmias is complex, involving disruptions in the delicate balance of ion channel function, calcium homeostasis, and signaling pathways within cardiomyocytes. The quest for novel and effective antiarrhythmic therapies remains a critical area of research. This document provides a detailed overview of the investigational compound this compound, exploring its potential role in the prevention of cardiac arrhythmias. Due to the early stage of research, this paper will focus on the available preclinical data, mechanism of action, and the experimental methodologies used to elucidate its effects.

Mechanism of Action and Preclinical Evidence

At present, there is no publicly available scientific literature, such as peer-reviewed articles or conference proceedings, that specifically details the compound "this compound" or its effects on cardiac arrhythmias. The information presented herein is based on a hypothetical framework derived from common antiarrhythmic drug development pathways. It is plausible that this compound is an internal designation for a compound in the early stages of discovery and has not yet been disclosed in public forums.

Typically, a novel antiarrhythmic agent would be investigated for its effects on one or more of the following:

-

Ion Channels: Modulation of key cardiac ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels, is a primary strategy for arrhythmia prevention.

-

Signaling Pathways: Interference with signaling cascades known to be involved in arrhythmogenesis, such as those mediated by adrenergic receptors or calcium/calmodulin-dependent protein kinase II (CaMKII).

-

Cellular Electrophysiology: Alterations in the cardiac action potential, including its duration, refractory period, and conduction velocity.

Future research, once published, will be necessary to fully characterize the specific mechanisms of this compound.

Experimental Protocols

The following outlines the standard experimental protocols that would be employed to evaluate the antiarrhythmic potential of a compound like this compound.

1. In Vitro Electrophysiology: Patch-Clamp Analysis

-

Objective: To determine the effect of this compound on specific cardiac ion channels.

-

Methodology:

-

Isolation of ventricular myocytes from animal models (e.g., guinea pig, rabbit, or human-induced pluripotent stem cell-derived cardiomyocytes).

-

Whole-cell patch-clamp recordings are performed to measure ionic currents (e.g., INa, ICa,L, IKr, IKs) in the absence and presence of varying concentrations of this compound.

-

Voltage protocols are applied to elicit specific currents and study the voltage- and time-dependent effects of the compound.

-

Data analysis is conducted to determine the IC50 (half-maximal inhibitory concentration) for each channel.

-

2. Ex Vivo Cardiac Action Potential Recording

-

Objective: To assess the impact of this compound on the cardiac action potential morphology and duration.

-

Methodology:

-

Isolation of Langendorff-perfused hearts from animal models.

-

Microelectrodes are inserted into the ventricular epicardium to record action potentials.

-

The heart is perfused with a control solution, followed by perfusion with increasing concentrations of this compound.

-

Key parameters such as action potential duration at 90% repolarization (APD90), resting membrane potential, and upstroke velocity (Vmax) are measured and compared.

-

Quantitative Data Summary

As there is no published data for this compound, the following table is a template illustrating how such data would be presented.

| Parameter | Ion Channel/Current | This compound Effect (IC50) | Reference Compound (IC50) |

| Sodium Channel Block | INa | Data Not Available | Flecainide (e.g., 1-5 µM) |

| Calcium Channel Block | ICa,L | Data Not Available | Verapamil (e.g., 0.1-1 µM) |

| Potassium Channel Block (Rapid) | IKr | Data Not Available | Dofetilide (e.g., 10-50 nM) |

| Potassium Channel Block (Slow) | IKs | Data Not Available | Chromanol 293B (e.g., 5-20 µM) |

| Action Potential Duration | APD90 | Data Not Available | Amiodarone (e.g., dose-dependent increase) |

Signaling Pathways and Experimental Workflows

Visual representations of the potential signaling pathways targeted by an antiarrhythmic agent and the typical experimental workflow for its evaluation are provided below.

Caption: Hypothetical signaling pathway for this compound's antiarrhythmic action.

Caption: Standard preclinical workflow for an antiarrhythmic drug candidate.

Conclusion and Future Directions

While "this compound" is not a publicly recognized compound in the field of cardiac electrophysiology at this time, the framework for evaluating a potential antiarrhythmic drug is well-established. The methodologies described, from single-channel recordings to integrated organ models, are essential for characterizing the pharmacological profile of any new chemical entity. Future publications and disclosures will be necessary to understand the true potential of this compound in the management of cardiac arrhythmias. Researchers and drug development professionals are encouraged to monitor major cardiology and pharmacology journals and conferences for emerging data on this and other novel antiarrhythmic agents.

Understanding the Electrophysiological Profile of LUF7244: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrophysiological effects of LUF7244, a novel negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel. The information presented herein is crucial for understanding its potential as a therapeutic agent to counteract cardiac arrhythmias.

Core Mechanism of Action

This compound functions as a negative allosteric modulator of the Kv11.1 channel, the protein responsible for the rapid delayed rectifier potassium current (IKr) critical for cardiac repolarization.[1][2] It is proposed that this compound binds between the pore helices of adjacent subunits of the Kv11.1 channel, which stabilizes the channel in its conductive state.[1] This modulation results in an increased IKr density by inhibiting the channel's inactivation.[3][4] By enhancing the repolarizing current, this compound can shorten the cardiac action potential duration (APD) and counteract the proarrhythmic effects of drugs that block the hERG channel.[3][5]

Quantitative Electrophysiological Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.

Table 1: In Vitro Effects of this compound on Ion Currents and Action Potential Duration

| Parameter | Species/Cell Type | This compound Concentration | Effect | Reference |

| IKv11.1 (hERG) | Human (HEK293 cells) | 0.5–10 μM | Concentration-dependent increase | [3][4] |

| IKr | Canine (ventricular cardiomyocytes) | 10 μM | Doubled the current | [1][4] |

| Action Potential Duration (APD) | Human (hiPSC-CMCs) & Canine (ventricular cardiomyocytes) | 10 μM | Shortened by ~50% | [3][4] |

| Early Afterdepolarizations (EADs) | Dofetilide-induced in hiPSC-CMCs & canine cardiomyocytes | 10 μM | Inhibited | [1][3] |

| IKIR2.1, INav1.5, ICa-L, IKs | Not specified | 10 μM | No effect | [3][4] |

Table 2: In Vivo Electrophysiological Effects of this compound in a Canine Model

| Condition | Parameter | This compound Dose | Effect | Reference |

| Sinus Rhythm | QTc Interval | 2.5 mg·kg⁻¹·15 min⁻¹ | -6.8% (non-significant shortening) | [3][4] |

| Sinus Rhythm | RR Interval | Not specified | Decreased (581±21 to 516±13 ms) | [5] |

| Sinus Rhythm | RVMAPD | Not specified | Decreased (174±16 to 160±12 ms) | [5] |

| Sinus Rhythm | LVMAPD | Not specified | Decreased (198±17 to 181±11 ms) | [5] |

| Chronic Atrioventricular Block (CAVB) with Dofetilide (B1670870) | Torsades de Pointes (TdP) Incidence | Not specified | Prevented in 5 out of 7 animals | [3][4] |

| CAVB with Dofetilide | Arrhythmia Score (AS) | Not specified | Decreased (47.1±16.9 to 15.4±21.4) | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This protocol is used to measure ionic currents (IKv11.1, IKr, IKIR2.1, INav1.5, ICa-L, and IKs) and action potentials in isolated cardiomyocytes or cell lines.

-

Cell Preparation :

-

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMCs), canine ventricular cardiomyocytes, or HEK293 cells stably expressing the hERG channel are cultured under standard conditions.

-

For recording, cells are dissociated and plated onto glass coverslips.

-

-

Recording Solutions :

-

External Solution (for IKr) : Contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5.5 glucose, and 5 HEPES; pH adjusted to 7.4 with NaOH.

-

Pipette Solution (for IKr) : Contains (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 5 Mg-ATP; pH adjusted to 7.2 with KOH.

-

Specific channel blockers (e.g., nifedipine (B1678770) for ICa-L, chromanol 293B for IKs) are added to the external solution to isolate the current of interest.

-

-

Electrophysiological Recording :

-

Coverslips are placed in a recording chamber on the stage of an inverted microscope.

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ are used to form a giga-seal with the cell membrane.

-

The membrane is ruptured to achieve the whole-cell configuration.

-

Voltage-clamp protocols are applied to measure specific ion currents. For IKr, a typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit the characteristic tail current.

-

Current-clamp mode is used to record action potentials.

-

-

Drug Application :

-

This compound and other compounds (e.g., dofetilide) are dissolved in an appropriate solvent (e.g., DMSO) and diluted to the final concentration in the external solution.

-

The solutions are applied to the cells via a perfusion system.

-

In Vivo Electrophysiology: Anesthetized Canine Model

This protocol is designed to assess the cardiac safety and anti-arrhythmic efficacy of this compound in a large animal model.

-

Animal Preparation :

-

Beagle dogs are anesthetized, intubated, and ventilated.

-

For the chronic atrioventricular block (CAVB) model, a complete AV block is surgically induced at least two weeks prior to the experiment.

-

-

Electrophysiological Monitoring :

-

A surface electrocardiogram (ECG) is continuously recorded.

-

Monophasic action potential (MAP) catheters are inserted into the right and left ventricles to record local repolarization.

-

-

Drug Administration :

-

This compound is administered intravenously, typically as an infusion over a set period (e.g., 2.5 mg·kg⁻¹ over 15 minutes).[3]

-

To induce arrhythmias in the CAVB model, a specific IKr blocker like dofetilide is infused.

-

-

Data Analysis :

-

ECG parameters (RR interval, QTc interval) and MAP duration are analyzed.

-

The incidence and severity of arrhythmias, such as Torsades de Pointes, are scored.

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound on cardiac electrophysiology.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for in vitro electrophysiological assessment of this compound.

Logical Relationship for Therapeutic Application

Caption: Therapeutic rationale for this compound in drug-induced arrhythmias.

References

- 1. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for LUF7244 in Patch Clamp Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF7244 is a novel small molecule that acts as a negative allosteric modulator and activator of the Kv11.1 potassium channel, also known as the human Ether-à-go-go-Related Gene (hERG) channel.[1][2][3] The hERG channel is critical for cardiac repolarization, and its blockade by various drugs can lead to life-threatening arrhythmias, such as Torsades de Pointes (TdP).[1][2][3] this compound has been shown to counteract the effects of hERG channel blockers, like dofetilide, by increasing the hERG current (IKv11.1) and preventing or suppressing early afterdepolarizations (EADs).[1][2][3] These properties make this compound a valuable research tool for studying hERG channel function and a potential therapeutic agent to mitigate the proarrhythmic risk of other drugs.[1][4]

This document provides detailed protocols for utilizing this compound in patch clamp electrophysiology studies to investigate its effects on hERG channels.

Mechanism of Action

This compound functions as an allosteric modulator of Kv11.1 channels.[1][5] It is proposed to bind to a site distinct from the pore-binding site of classical hERG blockers. This binding is thought to stabilize the channel in a conductive state, thereby increasing the outward potassium current.[1] this compound has been observed to inhibit channel inactivation, leading to a concentration-dependent increase in the steady-state IKv11.1.[1][2][3] This action effectively counteracts the reduction in current caused by hERG channel blockers. Furthermore, this compound has been shown to decrease the binding affinity of several known Kv11.1 channel blockers.[1] In combination with the hERG blocker dofetilide, this compound has also been found to rescue trafficking-deficient Kv11.1 channels to the cell membrane, restoring functional ion currents.[6]

Figure 1. Simplified signaling pathway of this compound action on the Kv11.1 channel.

Quantitative Data Summary

The following table summarizes the key quantitative findings from patch clamp studies involving this compound.

| Parameter | Cell Type | This compound Concentration | Effect | Reference |

| IKv11.1 (hERG Current) | HEK-hERG cells | 0.5, 3, 10 µM | Concentration-dependent increase in steady-state current | [1] |

| IKr (Rapid Delayed Rectifier K+ Current) | Canine Ventricular Cardiomyocytes | 10 µM | Doubled the current | [1][2][3] |

| Action Potential Duration (APD) | Human iPSC-derived Cardiomyocytes | 10 µM | Shortened by approximately 50% | [1][2][3] |

| Action Potential Duration (APD) | Canine Ventricular Cardiomyocytes | 0.5, 1, 3, 10 µM | Dose-dependent reduction | [1] |

| Early Afterdepolarizations (EADs) | Canine Ventricular Cardiomyocytes | 10 µM | Suppressed dofetilide-induced EADs | [1] |

| Ion Channel Selectivity | Not specified | 10 µM | No effect on IKIR2.1, INav1.5, ICa-L, and IKs | [1][2][3] |

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Analysis of this compound on IKv11.1 in HEK-hERG Cells

This protocol is designed to measure the effect of this compound on the hERG potassium current expressed in a stable cell line.

1. Cell Preparation:

- Culture HEK-293 cells stably expressing the hERG channel (HEK-hERG) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

- External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

- Internal (Pipette) Solution (in mM): 10 NaCl, 130 KCl, 10 HEPES, 5 MgCl2. Adjust pH to 7.2 with KOH.[1]

- This compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO.[1] Store at -20°C.

- Working Solutions: Dilute the this compound stock solution in the external solution to final concentrations (e.g., 0.5, 3, and 10 µM) on the day of the experiment. The final DMSO concentration should be ≤ 0.1%.[1]

3. Electrophysiological Recording:

- Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.

- Perfuse the chamber with the external solution.

- Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

- Obtain a gigaohm seal on a single cell and establish the whole-cell configuration.

- Record currents using a patch clamp amplifier (e.g., Axopatch 200B).

- Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves holding the cell at -80 mV, depolarizing to potentials between -40 mV and +60 mV for 1-2 seconds to activate the channels, and then repolarizing to -50 mV to record the tail current.

4. Experimental Procedure:

- Record baseline hERG currents in the external solution.

- Perfuse the cell with increasing concentrations of this compound (0.5, 3, 10 µM) using a rapid solution exchange system.

- Allow the current to reach a steady state at each concentration before recording.

- To test the interaction with a blocker, co-apply this compound with a known hERG blocker (e.g., 1 µM dofetilide).

5. Data Analysis:

Measure the amplitude of the steady-state current at the end of the depolarizing pulse and the peak tail current amplitude.

Plot the concentration-response curve for this compound's effect on the current amplitude.

Analyze changes in channel kinetics, such as the rates of activation, deactivation, and inactivation.

Figure 2. Experimental workflow for patch clamp analysis of this compound.

Protocol 2: Action Potential Recording in Isolated Cardiomyocytes

This protocol is for investigating the effect of this compound on the action potential duration in primary cardiomyocytes.

1. Cell Isolation:

- Isolate ventricular cardiomyocytes from an appropriate animal model (e.g., canine) using established enzymatic digestion protocols.

2. Solutions:

- External (Tyrode's) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 5.5 Glucose, 5 HEPES. Adjust pH to 7.4 with NaOH.

- Internal (Pipette) Solution (in mM): 10 NaCl, 130 KCl, 10 HEPES, 5 MgCl2. Adjust pH to 7.2 with KOH.[1]

- This compound Working Solutions: Prepare as described in Protocol 1, using Tyrode's solution as the vehicle.

3. Electrophysiological Recording:

- Use the whole-cell current-clamp configuration.

- Elicit action potentials by injecting short (2-4 ms) suprathreshold depolarizing current pulses at a constant frequency (e.g., 1 Hz).

4. Experimental Procedure:

- Record baseline action potentials.

- Perfuse the cardiomyocyte with increasing concentrations of this compound (e.g., 0.5, 1, 3, 10 µM).

- To study the suppression of EADs, first induce EADs with a hERG blocker (e.g., 1 µM dofetilide) and then apply this compound.[1]

5. Data Analysis:

- Measure the action potential duration at 80% or 90% of repolarization (APD80/APD90).

- Quantify the incidence and amplitude of EADs before and after this compound application.

Concluding Remarks

This compound is a potent and specific activator of the Kv11.1 channel. The protocols outlined above provide a framework for researchers to investigate its electrophysiological effects in detail. These studies are crucial for understanding the therapeutic potential of Kv11.1 channel activators in mitigating drug-induced arrhythmias and potentially treating certain forms of congenital long QT syndrome.

References

- 1. This compound, an allosteric modulator/activator of Kv11.1 channels, counteracts dofetilide‐induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an allosteric modulator/activator of Kv 11.1 channels, counteracts dofetilide-induced torsades de pointes arrhythmia in the chronic atrioventricular block dog model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound plus Dofetilide Rescues Aberrant Kv11.1 Trafficking and Produces Functional IKv11.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Assay Guide for LUF7244: A Novel Kv11.1 (hERG) Channel Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF7244 is a negative allosteric modulator and activator of the Kv11.1 (hERG) potassium channel, a critical component in cardiac repolarization.[1][2][3][4] Blockade of the hERG channel is a major cause of drug-induced cardiac arrhythmias.[4] this compound presents a therapeutic potential by counteracting the effects of hERG-blocking drugs and has been shown to prevent dofetilide-induced proarrhythmic events in preclinical studies.[1][4][5] This document provides detailed application notes and protocols for the in vitro characterization of this compound.

Mechanism of Action

This compound functions by binding to an allosteric site on the Kv11.1 channel, which leads to the inhibition of channel inactivation.[1][2] This results in an increased potassium ion (K+) efflux during the repolarization phase of the cardiac action potential, effectively shortening the action potential duration (APD).[1][6] This mechanism allows this compound to counteract the APD prolongation caused by hERG channel blockers.

Caption: Signaling pathway of this compound as a Kv11.1 channel activator.

Data Presentation

Table 1: Effects of this compound on Various Ion Channels

| Ion Channel | This compound Concentration | Effect | Cell Type | Reference |

| Kv11.1 (hERG) | 0.5-10 µM | Concentration-dependent increase in current | Human | [1][2] |

| IKr | 10 µM | Doubled current | Canine | [1][6] |

| IKIR2.1 | 10 µM | No effect | - | [1][6] |

| INav1.5 | 10 µM | No effect | - | [1][6] |

| ICa-L | 10 µM | No effect | - | [1][6] |

| IKs | 10 µM | No effect | - | [1][6] |

Table 2: Electrophysiological Effects of this compound

| Parameter | This compound Concentration | Effect | Cell Type | Reference |

| Action Potential Duration (APD) | 10 µM | Shortened by ~50% | Human and Canine Cardiomyocytes | [1][6] |

| Dofetilide-induced Early Afterdepolarizations (EADs) | 10 µM | Inhibited | Human and Canine Cardiomyocytes | [1][7] |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for IKr (Kv11.1) Current

This protocol is designed to measure the effect of this compound on the IKr current in isolated cardiomyocytes or a suitable heterologous expression system (e.g., HEK293 cells stably expressing Kv11.1).

Materials:

-

Isolated ventricular cardiomyocytes or Kv11.1-expressing cell line

-

External solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 130 KCl, 10 NaCl, 5 MgCl2, 10 HEPES (pH 7.2 with KOH)[7]

-

This compound stock solution (in DMSO)

-

Dofetilide stock solution (optional, for studying antagonism)

-

Patch-clamp rig with amplifier and data acquisition system

Procedure:

-

Prepare cells for patch-clamping according to standard laboratory procedures.

-

Establish a whole-cell patch-clamp configuration.

-

Record baseline IKr currents using a voltage-clamp protocol suitable for activating Kv11.1 channels (e.g., depolarizing steps from a holding potential of -80 mV).

-

Perfuse the cells with the external solution containing the desired concentration of this compound (e.g., 0.5, 3, and 10 µM).[2]

-

Allow the drug to equilibrate for several minutes before recording the post-drug IKr currents.

-

(Optional) To study the antagonistic effect on hERG blockers, first perfuse with a blocker like dofetilide to induce current inhibition, followed by co-perfusion with this compound.

-

Analyze the data by measuring the peak tail current amplitude at a specific repolarizing voltage.

Caption: Workflow for patch-clamp analysis of this compound on IKr currents.

Protocol 2: Action Potential Duration (APD) Measurement in Cardiomyocytes

This protocol measures the effect of this compound on the action potential duration in isolated cardiomyocytes.

Materials:

-

Isolated ventricular cardiomyocytes (e.g., from canine or human iPSC-derived)

-

Tyrode's solution (composition can vary, a typical example in mM: 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)

-

This compound stock solution

-

Current-clamp recording setup

Procedure:

-

Prepare and perfuse isolated cardiomyocytes with Tyrode's solution.

-

Establish a whole-cell current-clamp configuration.

-

Elicit action potentials by injecting brief suprathreshold current pulses.

-

Record baseline action potentials.

-

Perfuse the cells with Tyrode's solution containing the desired concentration of this compound (e.g., 10 µM).

-

After equilibration, record action potentials again.

-

Measure the action potential duration at 80% or 90% repolarization (APD80/APD90) and compare pre- and post-drug values.[7]